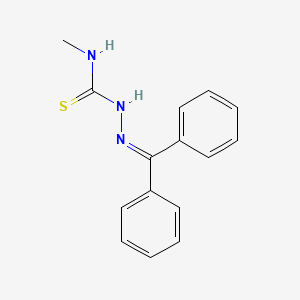
1-(Benzhydrylideneamino)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzhydrylideneamino)-3-methylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydrylideneamino group attached to a methylthiourea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzhydrylideneamino)-3-methylthiourea typically involves the condensation reaction between benzhydrylideneamine and methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the production process more sustainable.
化学反応の分析
Types of Reactions: 1-(Benzhydrylideneamino)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid, potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated thioureas, halogenated derivatives.
科学的研究の応用
1-(Benzhydrylideneamino)-3-methylthiourea has found applications in various scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules and inhibit cell proliferation.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanocomposites, which have applications in electronics and photonics.
作用機序
The mechanism of action of 1-(Benzhydrylideneamino)-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may inhibit enzymes involved in cell division and growth, leading to its potential use as an anticancer agent. It can also disrupt microbial cell membranes, contributing to its antimicrobial properties.
類似化合物との比較
1-(Benzhydrylideneamino)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-(Benzhydrylideneamino)-3-phenylthiourea: Contains a phenyl group, leading to different chemical properties and reactivity.
1-(Benzhydrylideneamino)-3-cyclohexylthiourea: Features a cyclohexyl group, which affects its steric and electronic properties.
Uniqueness: 1-(Benzhydrylideneamino)-3-methylthiourea is unique due to its specific combination of the benzhydrylideneamino and methylthiourea groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
27421-66-5 |
|---|---|
分子式 |
C15H15N3S |
分子量 |
269.4 g/mol |
IUPAC名 |
1-(benzhydrylideneamino)-3-methylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-16-15(19)18-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,16,18,19) |
InChIキー |
FUNWUXYFJVMZFJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





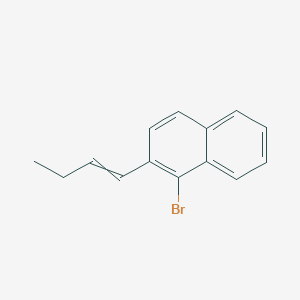
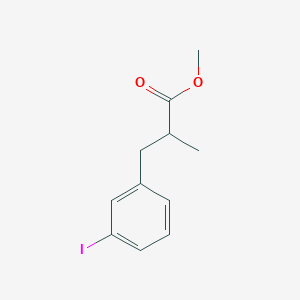
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

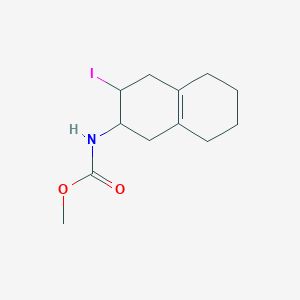
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
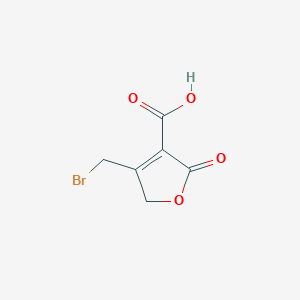
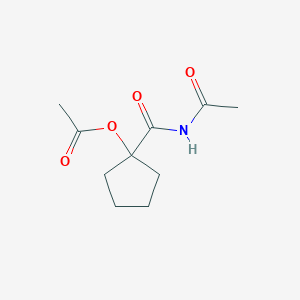
![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
